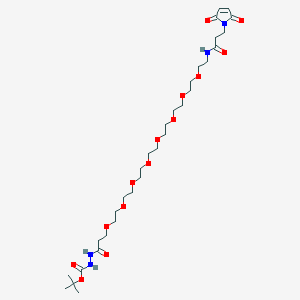![molecular formula C9H12N2O2 B1379869 6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde CAS No. 1538424-63-3](/img/structure/B1379869.png)
6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde
Overview
Description
“6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 1538424-63-3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C9H12N2O2/c1-11(4-5-12)9-3-2-8(7-13)6-10-9/h2-3,6-7,12H,4-5H2,1H3 . The molecular weight of this compound is 180.21 .It is stored at a temperature of 4 degrees Celsius . The shipping temperature is normal .
Scientific Research Applications
Framework and Sheet Formation in Molecular Structures
- Molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde show polarized electronic structures and are linked by hydrogen bonds into a three-dimensional framework structure. Such molecules exhibit important implications in structural chemistry and material science (Low et al., 2007).
Synthesis of Pyrroles and Pyridines
- The reaction of chromone-3-carbaldehyde with α-amino acids involves 1,5-electrocyclization reactions to afford pyrroles and pyridines. This highlights its potential in organic synthesis and pharmaceutical applications (Figueiredo et al., 2007).
Photophysical Properties Study
- Synthons like 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde have been studied for their absorption and emission spectra. Such studies are crucial for developing new materials in electronics and photonics (Deore et al., 2015).
Chemical Reaction Studies
- Studies involving the condensation of acylpyridines with amines to form complex structures like pyrido[1,2-a]pyrido[1′,2′:3,4]imidazo[2,1-c]pyrazi-5,8-di-inium salts demonstrate the potential for creating novel compounds with unique properties (Campbell et al., 1969).
Complexation and Docking Studies
- Reactions between compounds like 2-[2-(aminoethyl)amino]ethanol and pyridine-2-carbaldehyde, and their complexation with metals such as Cu and Cd, are crucial in coordination chemistry. These complexes' interaction with biomolecules is analyzed through docking studies, relevant in drug design and bioinorganic chemistry (Mardani et al., 2019).
Synthesis of Naphthyridine Derivatives
- The scaleable synthesis of compounds like 3-hydroxy-1,5-naphthyridine-4-carbaldehyde from pyridine derivatives has implications in industrial chemistry and material science (Li et al., 2010).
Antibacterial Agent Synthesis
- The synthesis of compounds like 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids from pyrazole and pyridine derivatives has applications in developing new antibacterial agents (Maqbool et al., 2014).
Properties
IUPAC Name |
6-[2-hydroxyethyl(methyl)amino]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(4-5-12)9-3-2-8(7-13)6-10-9/h2-3,6-7,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSKOYWRZGSNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)
![N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1379790.png)
amine hydrobromide](/img/structure/B1379795.png)

![{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1379798.png)








